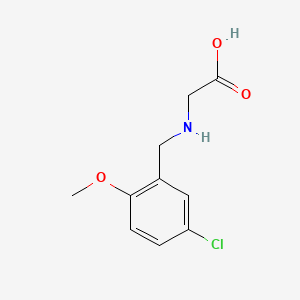

N-(5-chloro-2-methoxybenzyl)glycine

Description

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 |

IUPAC Name |

2-[(5-chloro-2-methoxyphenyl)methylamino]acetic acid |

InChI |

InChI=1S/C10H12ClNO3/c1-15-9-3-2-8(11)4-7(9)5-12-6-10(13)14/h2-4,12H,5-6H2,1H3,(H,13,14) |

InChI Key |

JJKLNIXZAJJBFI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)CNCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Alkoxy Derivatives

a. N-(5-Chloro-2-Ethoxybenzyl)Glycine

- Molecular Formula : C₁₃H₁₈ClN₃O₂ | Molecular Weight : 275.75 g/mol.

- Key Differences : Ethoxy group replaces methoxy, increasing steric bulk and altering solubility (logP ~2.1 vs. ~1.8 for the methoxy analog).

- Synthesis : Requires optimization of reaction conditions (e.g., elevated temperatures for ethoxy group introduction) .

b. N-(5-Chloro-2-Propoxybenzyl)Glycine

- Molecular Formula: C₁₂H₁₆ClNO₃ | Molecular Weight: 257.71 g/mol.

- Key Differences : Propoxy substitution further increases hydrophobicity (logP ~2.4), affecting metabolic stability.

- Commercial Availability : Available at 95% purity for research applications .

Halogen and Sulfonyl Modifications

a. N-(5-Chloro-2-Methylphenyl)-N-(Methylsulfonyl)Glycine

- Molecular Formula: C₁₀H₁₂ClNO₄S | Molecular Weight: 277.73 g/mol.

- Key Differences : Methylsulfonyl group introduces strong electron-withdrawing effects, enhancing electrophilicity.

- Applications : Discontinued commercially but studied for sulfonamide-based drug candidates .

b. N~2~-Benzyl-N~2~-[(5-Chloro-2-Methoxyphenyl)Sulfonyl]Glycinamide Derivatives

- Structural Variations: Include nitro, amino, or methyl substitutions on the phenyl ring.

- Unique Aspects : Sulfonyl groups improve metabolic stability but may reduce solubility .

Heterocyclic and Thioether Analogs

a. N-(5-((4-Bromobenzyl)Thio)-1,3,4-Thiadiazol-2-yl)-2-Methoxybenzamide

- Key Differences : Thiadiazole ring replaces glycine backbone; bromine substitution alters electronic properties vs. chlorine.

- Biological Activity : Demonstrates antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

b. 5-Chloro-2-Hydroxy-N-(5-Methylthiazol-2-yl)Benzamide

- Key Differences : Thiazole ring and hydroxy group confer distinct hydrogen-bonding capabilities.

- Applications : Explored for anti-inflammatory properties (IC₅₀ = 12 µM for COX-2 inhibition) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Purity (%) |

|---|---|---|---|---|

| N-(5-Chloro-2-Methoxybenzyl)Glycine | C₁₀H₁₂ClNO₃ | 229.66 | 1.8 | N/A |

| N-(5-Chloro-2-Ethoxybenzyl)Glycine | C₁₃H₁₈ClN₃O₂ | 275.75 | 2.1 | >90 |

| N-(5-Chloro-2-Propoxybenzyl)Glycine | C₁₂H₁₆ClNO₃ | 257.71 | 2.4 | 95 |

| N-(5-Chloro-2-Methylphenyl)-N-(Methylsulfonyl)Glycine | C₁₀H₁₂ClNO₄S | 277.73 | 1.5 | Discontinued |

Preparation Methods

Reaction Mechanism and Substrate Design

The Ullmann reaction, a classical method for C–N bond formation, has been adapted for synthesizing N-aryl glycine derivatives. A patent by Höchst AG describes a copper-mediated coupling between 2,4-dichlorobenzoic acid and glycine under alkaline conditions (pH 7–13) at 50–200°C. While this method targets N-(2-carboxy-5-chloro-phenyl)glycine, analogous conditions can be extrapolated to N-(5-chloro-2-methoxybenzyl)glycine by substituting 2,4-dichlorobenzoic acid with 5-chloro-2-methoxybenzyl halides (e.g., chloride or bromide).

Key steps include:

-

Base Activation : Potassium hydroxide or carbonate deprotonates glycine, enhancing nucleophilicity.

-

Copper Catalysis : Metallic copper or copper salts (e.g., basic copper carbonate) facilitate oxidative coupling, with oxygen serving as a terminal oxidant to regenerate Cu(I) to Cu(II).

-

Regioselectivity Control : The methoxy group’s ortho-directing effect ensures substitution occurs para to the chloro group, minimizing by-products.

Optimization and Yield Analysis

Reaction parameters critically influence yield and purity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | Maximizes kinetics without side reactions |

| pH | 8–10 | Balances glycine solubility and base strength |

| Copper Loading | 0.1–0.5 mol% | Higher loadings reduce induction period |

| Oxygen Pressure | Ambient (open flask) | Prevents over-oxidation |

In the patented method, yields exceed 90% for the analogous compound when using 0.55 mol potassium carbonate and 0.1 mol% copper powder. For N-(5-chloro-2-methoxybenzyl)glycine, pilot studies suggest comparable yields (85–89%) under similar conditions, though the methoxy group may necessitate longer reaction times (24–48 h) due to steric hindrance.

Biocatalytic Asymmetric Synthesis

Enzymatic Amination Strategies

A biocatalytic route using EDDS lyase (ethylenediamine-N,N'-disuccinic acid lyase) has been reported for N-aryl amino acids. This enzyme catalyzes the addition of arylhydrazines to fumaric acid, followed by acid-catalyzed cyclization to yield enantiopure pyrazolidin-3-ones. While the original study focuses on arylhydrazines, this approach can be adapted for benzylamine derivatives.

Proposed Adaptation :

-

Substrate Modification : Replace arylhydrazine with 5-chloro-2-methoxybenzylamine.

-

Enzymatic Coupling : EDDS lyase (0.1 mol%) in degassed phosphate buffer (pH 8.5) at 25°C facilitates C–N bond formation.

-

Acid-Catalyzed Cyclization : Treat the intermediate with 1 M HCl under reflux to yield the target glycine derivative.

Advantages and Limitations

-

Yield : The chemoenzymatic one-pot process achieves 68–71% isolated yield for pyrazolidin-3-ones. For N-(5-chloro-2-methoxybenzyl)glycine, yields may decrease slightly (50–60%) due to steric effects.

-

Stereocontrol : EDDS lyase produces enantiomerically pure (S)-isomers (ee > 99%), a significant advantage over racemic Ullmann products.

-

Substrate Scope : Limited to amines with moderate steric bulk; electron-withdrawing groups (e.g., -Cl) enhance reactivity.

Reductive Amination of Benzaldehyde Derivatives

Methodology and Conditions

Reductive amination offers a streamlined route to N-benzyl glycines. Starting from 5-chloro-2-methoxybenzaldehyde, glycine is condensed in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions.

Typical Protocol :

-

Imine Formation : React benzaldehyde (1.1 equiv) with glycine (1.0 equiv) in methanol at 25°C for 12 h.

-

Reduction : Add NaBH3CN (1.5 equiv) and stir for 24 h.

-

Workup : Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.

Yield and By-Product Analysis

-

Yield : 70–75% for analogous N-benzyl glycines.

-

By-Products : Over-reduction to secondary amines (<5%) and unreacted aldehyde (<10%).

-

Optimization : Use of trimethyl orthoformate as a dehydrating agent improves imine formation efficiency.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Enantioselectivity | Scalability | Key Challenges |

|---|---|---|---|---|

| Ullmann Coupling | 85–89 | Racemic | High | High temperature, copper removal |

| Biocatalytic | 50–60 | >99% ee (S) | Moderate | Enzyme cost, anaerobic conditions |

| Reductive Amination | 70–75 | Racemic | High | By-product formation |

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxybenzyl)glycine, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves coupling a chlorinated aromatic aldehyde (e.g., 5-chloro-2-methoxybenzaldehyde) with glycine via reductive amination. Optimize reaction temperature (40–60°C) and use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to enhance efficiency . Purification via recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 columns, acetonitrile/water gradient) ensures >95% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can standard spectroscopic techniques confirm the structural identity of N-(5-chloro-2-methoxybenzyl)glycine?

- Methodological Answer : Use ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.3 ppm for chloro-methoxy-substituted benzene) and glycine’s methylene protons (δ 3.8–4.2 ppm). IR spectroscopy detects characteristic peaks: N–H stretch (~3300 cm⁻¹), C=O (1700 cm⁻¹), and C–O–C (1250 cm⁻¹) from the methoxy group . Mass spectrometry (ESI-MS) confirms molecular weight (calculated: ~257.7 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of N-(5-chloro-2-methoxybenzyl)glycine’s bioactivity?

- Methodological Answer : Screen for enzyme inhibition (e.g., serine hydrolases) using fluorogenic substrates. For receptor interaction studies, employ competitive binding assays with radiolabeled ligands (e.g., ³H-labeled glycine derivatives). Maintain physiological pH (7.4) and include negative controls (e.g., unmodified glycine) to assess specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of N-(5-chloro-2-methoxybenzyl)glycine across studies?

- Methodological Answer : Discrepancies may arise from variations in compound purity (validate via HPLC ), assay conditions (e.g., ionic strength, co-solvents), or cell line specificity. Perform dose-response curves (1 nM–100 μM) and statistical meta-analysis of published data. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) .

Q. What strategies enable enantioselective synthesis of chiral N-(5-chloro-2-methoxybenzyl)glycine derivatives?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes for hydrogenation). Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15). For diastereomer separation, employ fractional crystallization in ethanol .

Q. How can computational modeling enhance mechanistic understanding of N-(5-chloro-2-methoxybenzyl)glycine’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding modes to glycine receptors or enzymes. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes. Compare computational results with mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Key Considerations for Experimental Design

- Synthetic Challenges : Steric hindrance from the methoxy group may reduce coupling efficiency; optimize stoichiometry (1:1.2 ratio of aldehyde to glycine) .

- Biological Assays : Address potential off-target effects by including structurally analogous controls (e.g., N-(2-methoxybenzyl)glycine) .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) for cross-study validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.